(E)-12-Tetradecen-9-yn-1-ol acetate
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Overview
Description
(E)-12-Tetradecen-9-yn-1-ol acetate is an organic compound that belongs to the class of acetylenic alcohols. This compound is characterized by the presence of a triple bond (alkyne) and a double bond (alkene) in its carbon chain, along with an acetate ester functional group. It is often used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-12-Tetradecen-9-yn-1-ol acetate typically involves multi-step organic reactions. One common method is the partial hydrogenation of a corresponding diacetylene compound, followed by esterification with acetic anhydride. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for the hydrogenation step and acid catalysts for the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-12-Tetradecen-9-yn-1-ol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alcohols or amines.
Scientific Research Applications
(E)-12-Tetradecen-9-yn-1-ol acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-12-Tetradecen-9-yn-1-ol acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(E)-12-Tetradecen-9-yn-1-ol: Similar structure but lacks the acetate ester group.
(E)-12-Tetradecen-9-yn-1-ol propionate: Similar structure with a propionate ester group instead of acetate.
Uniqueness
(E)-12-Tetradecen-9-yn-1-ol acetate is unique due to its combination of an alkyne, alkene, and acetate ester functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
71394-01-9 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[(E)-tetradec-12-en-9-ynyl] acetate |
InChI |
InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5,8-15H2,1-2H3/b4-3+ |
InChI Key |
XEGTWQITZCHUAR-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CC#CCCCCCCCCOC(=O)C |
Canonical SMILES |
CC=CCC#CCCCCCCCCOC(=O)C |
Origin of Product |
United States |
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